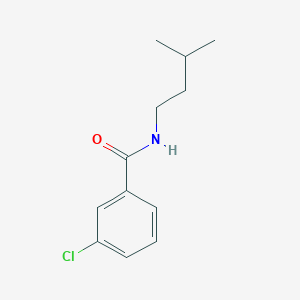

3-chloro-N-(3-methylbutyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(3-methylbutyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKDDSBRZJQOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro N 3 Methylbutyl Benzamide and Analogues

Classical Amidation Reactions for Benzamide (B126) Formation

The most traditional and widely employed method for the synthesis of 3-chloro-N-(3-methylbutyl)benzamide involves the formation of an amide bond between a carboxylic acid derivative and an amine. This is typically achieved by reacting 3-chlorobenzoyl chloride with 3-methylbutylamine (also known as isoamylamine).

A general procedure for the synthesis of related N-substituted benzamides involves the dropwise addition of the respective benzoyl chloride to a solution of the appropriate amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the synthesis of N-substituted-3-chloro-2-azetidinones involves the reaction of chloroacetyl chloride with an amine in chloroform (B151607) in the presence of potassium carbonate. mdpi.com

Coupling Reagents and Catalytic Systems

To facilitate the direct amidation of carboxylic acids, such as 3-chlorobenzoic acid, with amines like 3-methylbutylamine, a variety of coupling reagents and catalytic systems have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents fall into several categories:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine. The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and reduce racemization.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly effective. They generate activated esters that react efficiently with amines.

Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are among the most powerful coupling reagents, known for high yields and fast reaction times. mdpi.com

Catalytic systems for direct amidation are also gaining prominence as they offer a more atom-economical and environmentally friendly alternative. Boronic acid catalysts, for example, have been shown to effectively promote the dehydrative amidation of carboxylic acids and amines.

Below is a table summarizing various coupling reagents used in benzamide synthesis:

| Coupling Reagent Class | Example Reagents | General Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. May require additives like HOBt or HOAt to suppress side reactions. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency, suitable for sterically hindered substrates. |

| Uronium Salts | HBTU, HATU, HCTU, COMU | Very powerful, fast reaction rates, low racemization. mdpi.com |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and reagents.

A study on the synthesis of N-substituted-3-chloro-2-azetidinones highlights the importance of reaction conditions. The initial step involves refluxing 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride in chloroform with K2CO3 for 12 hours. mdpi.com Subsequent steps are also carried out under specific temperature and time controls to ensure the desired product formation. mdpi.com

Functional Group Interconversions and Aromatic Substitution Strategies

Alternative synthetic routes to this compound can involve the introduction of the chloro substituent or the elaboration of the amide side chain at different stages of the synthesis.

Introduction of Halogen Substituents on the Benzoyl Moiety

The chloro substituent on the benzoyl ring can be introduced via electrophilic aromatic substitution. A common method is the chlorination of benzoyl chloride. This reaction can be influenced by the choice of catalyst and reaction conditions to favor the formation of the meta-isomer.

For the synthesis of related compounds, N-chlorosuccinimide (NCS) is a versatile reagent for the chlorination of aromatic compounds under mild conditions. researchgate.net For instance, the chlorination of anilides and N-aryl carbamates can be achieved using NCS with a palladium or silver catalyst.

Alkylation of the Amide Nitrogen and Side Chain Elaboration

Another approach involves the initial formation of a benzamide, followed by alkylation of the amide nitrogen. However, the direct alkylation of a primary amide can be challenging due to the potential for N,N-dialkylation and the relatively low nucleophilicity of the amide nitrogen. Strong bases are often required to deprotonate the amide, forming an amidate anion, which is a more potent nucleophile.

Alternatively, the synthesis can proceed via the formation of a secondary amine, 3-methylbutylamine, which is then acylated. More complex side chains can also be constructed prior to the amidation step.

Advanced Synthetic Approaches

In recent years, more advanced and sustainable methods for amide bond formation have been developed. These include:

Catalytic Amidation: As mentioned earlier, the use of catalysts, such as those based on boron or transition metals, allows for the direct coupling of carboxylic acids and amines without the need for stoichiometric activating agents. This approach generates water as the only byproduct, making it a greener alternative.

Flow Chemistry: Continuous flow reactors offer several advantages for amide synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. This technology can lead to higher yields and purities in shorter reaction times.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of amidation reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.

These advanced methods are continuously being refined and applied to the synthesis of a wide range of amides, including analogues of this compound.

Microwave-Assisted Synthesis of Benzamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique that often surpasses traditional heating methods in efficiency and speed. youtube.com By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, frequently leading to higher yields and fewer by-products. arkat-usa.orgajrconline.org This technology is particularly effective for the synthesis of amide and benzamide derivatives. researchgate.netnanobioletters.com

The principle behind this efficiency lies in the direct and uniform heating of the reactants and solvent, which avoids the hot surfaces of a reaction vessel that can cause decomposition of substrates and products. researchgate.net This method has been successfully applied to a variety of reactions leading to amide bond formation. For instance, the synthesis of benzamides has been achieved through the microwave-assisted ring opening of oxazolones by amines, a reaction that is difficult to achieve via conventional heating. researchgate.net In these cases, microwave energy significantly reduces the reaction time and produces good yields. researchgate.net

Another approach involves the direct coupling of carboxylic acids and amines. While a general procedure for N-benzamides involves stirring the reactants at room temperature for several hours, microwave irradiation can drastically shorten this period. nanobioletters.com Studies have shown that various traditional reactions, including the synthesis of benzocaine (B179285) and other amides, are completed in significantly less time with improved yields under microwave conditions compared to conventional refluxing. ajrconline.org For example, a reaction requiring an hour of reflux might be completed in 15 minutes using microwave irradiation. ajrconline.org Solvent-free conditions can also be employed, further enhancing the green credentials of this methodology by simplifying product isolation and reducing waste. mdpi.comresearchgate.net

The synthesis of this compound could be efficiently achieved by reacting 3-chlorobenzoic acid or its activated derivative (like 3-chlorobenzoyl chloride) with 3-methylbutylamine in a suitable solvent, or solvent-free, under microwave irradiation. This approach is expected to provide the target compound rapidly and in high yield, consistent with findings for analogous benzamide syntheses.

Table 1: Examples of Microwave-Assisted Amide Synthesis

| Reactants | Product Type | Power/Temp | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-phenyl-o-phenylenediamine, Benzaldehyde | Benzimidazole | 60 °C | 10 min | Good Yield | mdpi.com |

| 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone, Amines | Benzamide | Not Specified | Reduced Time | Good Yields | researchgate.net |

| Aromatic Aldehyde, Aromatic Amine, Mercaptoacetic Acid | Thiazolidinone | 280 W / 110 °C | 12 min | High Yields | arkat-usa.org |

| p-Nitrobenzoic Acid, Ethanol | Benzocaine (Ester) | Not Specified | 15 min | 92.34% | ajrconline.org |

| Acetanilide, Chlorosulfonic Acid | p-Acetamidobenzenesulfonyl chloride | 340 W | 10 min | Not Specified | ajrconline.org |

Flow Chemistry Applications in Benzamide Synthesis

Continuous flow chemistry has become an invaluable tool in modern organic synthesis, offering significant advantages in safety, scalability, and efficiency over traditional batch processing. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing reaction outcomes. rsc.org The synthesis of amides is well-suited to flow chemistry, enabling multi-step transformations to be performed sequentially without the need for isolating intermediates. rsc.orgthieme-connect.de

A key benefit of flow chemistry is the ability to handle hazardous reagents and intermediates safely. researchgate.net For example, the Curtius rearrangement, which involves the formation of potentially explosive acyl azides, can be performed safely in a continuous flow setup. researchgate.net In such a process, a carboxylic acid derivative like benzoyl chloride can be reacted with sodium azide (B81097) in a flow reactor to form the acyl azide, which is then immediately rearranged and reacted with a nucleophile in a subsequent step to yield amides, carbamates, or amines in high yields. researchgate.net This methodology could be adapted for the synthesis of this compound by using 3-chlorobenzoyl chloride as the starting material.

Table 2: Continuous Flow Systems for Amide Synthesis

| Starting Materials | Key Intermediate | Residence Time | Output/Yield | Reference |

|---|---|---|---|---|

| Benzoyl Chloride, Sodium Azide, Nucleophiles | Acyl Azide | 11.7 s (azide formation) | >80% | researchgate.net |

| Aniline Derivatives | Azide | Not Specified | 83 mg h⁻¹ | rsc.org |

| Fmoc-β-alanine, Amine, EDCI | Activated Ester | 3-4 hours (dipeptide) | Superior to conventional | thieme-connect.de |

| Carboxylic Acids, Amines | Not Applicable | 2-3 min | 80-90% | digitellinc.com |

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is a fundamental challenge in organic synthesis, particularly when constructing molecules with multiple functional groups. In the context of synthesizing this compound, the primary goal is the selective formation of the amide bond between the carboxyl group of 3-chlorobenzoic acid and the primary amino group of 3-methylbutylamine, without unintended side reactions.

One of the most common and effective strategies involves the in situ activation of the carboxylic acid. youtube.com This method avoids the need to isolate often-unstable activated intermediates like acyl chlorides. Coupling reagents are used that react preferentially with the carboxylate anion over the amine. youtube.com This allows for all components—the carboxylic acid, the amine, and the coupling reagent—to be mixed together. Carbodiimides are classic examples of such reagents. youtube.com

An alternative strategy for achieving high chemoselectivity involves a two-step process where the carboxylic acid is first activated, and the amine is added subsequently. Reagents like chloroformates or sulfonyl chlorides can be used for this activation step. youtube.com A particularly elegant method for selective amidation employs carbonyl imidazole (B134444) intermediates. It has been shown that acid imidazolides can be formed and will subsequently react exclusively with primary amines, even in the presence of secondary amines. nih.gov This high degree of selectivity makes it an excellent potential strategy for the synthesis of N-substituted benzamides from primary amines like 3-methylbutylamine, ensuring that the desired amide is the exclusive product. nih.gov

Furthermore, regioselectivity can be crucial when the aromatic ring of the benzamide contains multiple sites for potential reactions. While the synthesis of the target compound itself is a matter of amide bond formation, related studies on the functionalization of benzamides highlight the directing effects of the amide group. For instance, iridium-catalyzed C-H alkynylation has shown that the amide group can direct functionalization to specific positions on the aromatic ring, with a predictable hierarchy of directing priorities among different functional groups. acs.org This demonstrates how the benzamide core can be used to control the regiochemistry of subsequent modifications.

Table 3: Reagents for Selective Amide Synthesis

| Reagent/Method | Selectivity Principle | Application | Reference |

|---|---|---|---|

| Carbodiimides (e.g., DCC, EDCI) | Reacts faster with carboxylate than with amine, allowing one-pot synthesis. | General amide synthesis. | youtube.com |

| Carbonyl Imidazole (CDI) | Forms an acid imidazolide (B1226674) intermediate that reacts selectively with primary amines. | Highly selective synthesis of amides from primary amines. | nih.gov |

| Chloroformates / Sulfonyl Chlorides | Activates the carboxylic acid first, followed by addition of the amine. | In situ activation for amide synthesis. | youtube.com |

| Iridium(III) Catalysis | Amide group acts as a directing group for C-H functionalization. | Site-selective modification of pre-formed benzamides. | acs.org |

Spectroscopic and Structural Characterization of 3 Chloro N 3 Methylbutyl Benzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of 3-chloro-N-(3-methylbutyl)benzamide in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignment

The ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 3-chlorophenyl ring typically appear as a complex multiplet in the downfield region (δ 7.2-7.8 ppm) due to spin-spin coupling. The N-H proton of the amide group gives rise to a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The protons of the 3-methylbutyl (isopentyl) group are observed in the upfield region. The CH₂ group adjacent to the nitrogen atom (N-CH₂) appears as a triplet, while the CH₂ group next to it shows a multiplet. The CH proton of the isopropyl moiety is a multiplet, and the two magnetically non-equivalent methyl groups appear as a doublet.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically observed at a downfield chemical shift (around 167 ppm). The carbon atoms of the 3-chlorophenyl ring resonate in the aromatic region (δ 125-135 ppm), with their specific shifts influenced by the chlorine substituent and the amide group. The carbons of the 3-methylbutyl group appear in the aliphatic region (δ 20-40 ppm).

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~167.0 |

| N-H | broad singlet | - |

| Ar-H | multiplet (7.2-7.8) | - |

| Ar-C | - | 125.0 - 135.0 |

| N-CH₂ | triplet | ~40.0 |

| N-CH₂-CH₂ | multiplet | ~38.0 |

| CH(CH₃)₂ | multiplet | ~26.0 |

| CH(CH₃)₂ | doublet | ~22.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this technique would show cross-peaks between the N-CH₂ protons and the adjacent CH₂ protons, as well as between the CH₂ protons and the CH proton of the isopentyl group. It would also help to unravel the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the signals of the aliphatic chain, for instance, by correlating the N-CH₂ proton signal to the corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration is expected to appear as a sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 2850-3100 cm⁻¹. The C-Cl stretching vibration gives a characteristic band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would also show a strong peak for the C=O stretch. The aromatic ring vibrations would give rise to several characteristic bands. The symmetric stretching of the C-Cl bond would also be Raman active.

Table 2: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 (strong, sharp) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | Medium |

| Aliphatic C-H Stretch | 2850-2960 (medium-strong) | Medium-strong |

| C=O Stretch (Amide I) | 1630-1680 (strong) | Strong |

| N-H Bend (Amide II) | 1510-1570 (medium) | Weak |

| Aromatic C=C Stretch | 1400-1600 (multiple bands) | Strong |

| C-N Stretch | 1200-1350 (medium) | Medium |

| C-Cl Stretch | 600-800 (medium) | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by an isotopic pattern for the molecular ion, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for N-alkylbenzamides include cleavage of the amide bond and fragmentation of the alkyl chain. Key fragments would likely include the 3-chlorobenzoyl cation and the N-(3-methylbutyl)immonium ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₂H₁₆ClNO]⁺ | 225/227 |

| 3-Chlorobenzoyl cation | [ClC₆H₄CO]⁺ | 139/141 |

| N-(3-methylbutyl)immonium ion | [CH₂=NH(CH₂)₂CH(CH₃)₂]⁺ | 100 |

| Isopentyl cation | [C₅H₁₁]⁺ | 71 |

| 3-Chlorophenyl cation | [ClC₆H₄]⁺ | 111/113 |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. For this compound, intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen atom can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks, which play a crucial role in stabilizing the crystal structure.

Conformational Analysis of the Amide Bond and Alkyl Chain

The conformational landscape of this compound is primarily dictated by two key structural features: the amide bond and the N-(3-methylbutyl) group, also known as the isoamyl group.

Amide Bond Conformation:

The amide bond (C-N) exhibits a significant partial double bond character due to resonance, which delocalizes the lone pair of electrons from the nitrogen atom to the carbonyl group. nih.gov This delocalization results in a planar amide group and a substantial energy barrier to rotation around the C-N bond. researchgate.net This rotational barrier, typically between 15 and 23 kcal/mol for amides, restricts the number of accessible conformations. researchgate.net Consequently, the substituents around the amide bond can exist as two distinct isomers: trans and cis.

In secondary amides, such as this compound, the trans conformation, where the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, is generally more stable than the cis conformation. This preference is attributed to reduced steric hindrance. In the solid state, secondary amides predominantly adopt a trans conformation, which allows for the formation of intermolecular hydrogen bonds, creating chain-like structures. nih.gov

Alkyl Chain Conformation:

The 3-methylbutyl (isoamyl) side chain introduces additional conformational flexibility to the molecule. The rotation around the single bonds of this alkyl group (C-C bonds) is relatively free compared to the restricted rotation of the amide bond. The conformation of this chain is influenced by steric interactions between its constituent methyl groups and the rest of the molecule. The most stable conformations will seek to minimize these steric clashes, often adopting a staggered arrangement. The flexibility of this alkyl chain is a key factor in how the molecule can adapt its shape to interact with its environment.

Table 1: Conformational Features of this compound

| Structural Feature | Predominant Conformation | Key Characteristics |

|---|---|---|

| Amide Bond (CO-N) | trans | Planar geometry due to resonance; high rotational energy barrier. |

| N-(3-methylbutyl) Chain | Staggered | Flexible with multiple possible rotamers; conformation minimizes steric strain. |

Dihedral Angle Analysis within the Molecular Framework

Dihedral angles are crucial for a quantitative description of the three-dimensional structure of this compound. These angles describe the rotation around a central bond and define the spatial relationship between different parts of the molecule. While specific experimental data for this exact compound is not available, analysis of structurally related benzamides allows for an informed estimation of its key dihedral angles.

Dihedral Angles within the Alkyl Chain: The conformation of the 3-methylbutyl group is defined by a series of dihedral angles along the C-C backbone. These angles will predominantly adopt values corresponding to staggered conformations (approximately ±60° for gauche and 180° for anti) to alleviate steric strain between the hydrogen atoms and methyl groups on adjacent carbons.

Table 2: Estimated Key Dihedral Angles in this compound

| Dihedral Angle | Description | Estimated Value (°) |

|---|---|---|

| C(aromatic)-C(carbonyl)-N-C(alkyl) | Defines the overall trans or cis nature of the amide bond. | ~180° (trans) |

| O=C-N-C(alkyl) | Describes the planarity of the amide group relative to the alkyl chain. | ~0° or ~180° |

| C(aromatic)-C(aromatic)-C(carbonyl)-N | Orientation of the chlorophenyl ring relative to the amide plane. | Variable, often non-planar. |

| N-C-C-C(methyl) | Defines the conformation of the 3-methylbutyl side chain. | Typically staggered (~60°, 180°, -60°). |

Note: The values in the table are estimations based on the analysis of structurally similar compounds and general principles of conformational analysis.

Computational and Theoretical Investigations of 3 Chloro N 3 Methylbutyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations, typically performed using density functional theory (DFT), provide a detailed picture of the molecular geometry and electronic distribution.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The first step in the computational analysis is the geometry optimization of the 3-chloro-N-(3-methylbutyl)benzamide molecule. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For a related compound, 3-chloro-N-(3-methylphenyl)benzamide, X-ray crystallography has shown that the two aromatic rings have a significant dihedral angle. nih.gov A similar non-planar conformation would be expected for this compound due to the steric hindrance of the 3-methylbutyl group.

Following optimization, the electronic structure can be analyzed. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. In a study of 4-chloro-N,N-diphenylbenzamide, the HOMO-LUMO energy gap was calculated to understand the compound's relative stability. niscpr.res.in

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. This map is crucial for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic interactions with biological receptors. The ESP map of this compound would likely show a negative potential (red color) around the oxygen atom of the carbonyl group and the chlorine atom, indicating these are regions susceptible to electrophilic attack or hydrogen bond donation. The regions around the hydrogen atoms of the amide group would exhibit a positive potential (blue color), highlighting their role as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide information about a single, stable conformation, a molecule in solution is dynamic and can adopt multiple conformations. Molecular dynamics (MD) simulations are employed to explore this conformational landscape. By simulating the movement of atoms over time, MD simulations can reveal the preferred conformations of the flexible 3-methylbutyl side chain and the rotational barrier around the amide bond. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule.

In Silico Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com

Prediction of Ligand-Protein Binding Modes and Interactions

Given that benzamide (B126) derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors, molecular docking studies can provide insights into the potential targets of this compound. ontosight.ainih.gov For instance, docking this compound into the active site of an enzyme like a histone deacetylase (HDAC), a known target for some benzamides, could reveal key interactions. nih.gov These interactions typically include hydrogen bonds between the amide group of the ligand and amino acid residues in the protein, as well as hydrophobic interactions involving the chlorophenyl and methylbutyl groups. The binding affinity, often expressed as a docking score, can be used to rank potential drug candidates.

Table 2: Hypothetical Docking Results for this compound with a Putative Protein Target

| Parameter | Value |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | Asp101, His142, Phe208 |

| Types of Interactions | Hydrogen bond, Pi-Alkyl, Halogen bond |

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Benzamide Series

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues. unair.ac.idjppres.comresearchgate.net

A QSAR study on a series of benzamide derivatives could identify the key structural features that contribute to their biological activity. nih.gov For example, a model might reveal that the presence of a halogen at the 3-position of the benzene (B151609) ring and a branched alkyl chain on the amide nitrogen are beneficial for activity. Such models are typically represented by a mathematical equation that includes various molecular descriptors.

A study on aminophenyl benzamide derivatives as HDAC inhibitors developed a 3D-QSAR model that highlighted the importance of hydrophobic character and hydrogen bond donating groups for inhibitory activity. nih.gov The model also indicated that electron-withdrawing groups could have a negative influence on potency. nih.gov Another QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents resulted in a predictive equation based on descriptors like Log S and molecular refractivity. unair.ac.idjppres.comresearchgate.net These findings provide a framework for understanding how modifications to the this compound structure could modulate its biological effects.

Prediction of In Vitro Biological Activities and Physiochemical Parameters (e.g., logP, permeability)

Computational tools and online platforms, such as SwissADME and ADMETlab, provide robust frameworks for the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as other critical physicochemical parameters. scbdd.comswissadme.ch These predictions are based on the compound's chemical structure and are derived from quantitative structure-activity relationship (QSAR) models built on extensive experimental data. nih.gov

For this compound, the following physicochemical and pharmacokinetic parameters have been computationally predicted. These parameters are crucial for assessing the compound's drug-likeness and potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties of this compound Data generated using computational modeling tools.

| Property | Predicted Value | Interpretation |

| Molecular Formula | C₁₂H₁₆ClNO | The elemental composition of the compound. |

| Molecular Weight | 225.71 g/mol | Falls within the typical range for small molecule drugs, suggesting good potential for absorption. |

| logP (Octanol/Water Partition Coefficient) | 3.58 | Indicates good lipophilicity, which is favorable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | A low TPSA value suggests good cell membrane permeability. |

| Number of Hydrogen Bond Donors | 1 | Complies with Lipinski's rule of five, indicating good oral bioavailability potential. |

| Number of Hydrogen Bond Acceptors | 1 | Complies with Lipinski's rule of five, indicating good oral bioavailability potential. |

| Water Solubility (logS) | -3.85 | Predicts moderate solubility in water. |

The predicted logP value of 3.58 suggests that this compound possesses a high degree of lipophilicity. This characteristic is often associated with good permeability across biological membranes, a critical factor for drug absorption. The topological polar surface area (TPSA) is another key descriptor for predicting drug transport properties. A low TPSA, such as the predicted 29.1 Ų, is generally indicative of good cell membrane penetration.

Further computational analysis focuses on the prediction of the compound's absorption and permeability characteristics, which are vital for its potential as an orally administered therapeutic agent.

Table 2: Predicted In Vitro Permeability and Absorption of this compound Data generated using computational modeling tools.

| Parameter | Prediction | Implication for Drug Development |

| Caco-2 Permeability | High | Suggests high absorption from the gastrointestinal tract. |

| Human Intestinal Absorption (HIA) | High | Indicates that a significant fraction of the compound is likely to be absorbed after oral administration. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells, which is favorable for maintaining intracellular concentration. |

The prediction of high Caco-2 permeability is a strong indicator of good intestinal absorption. Caco-2 cell lines are a widely accepted in vitro model for the human intestinal epithelium. Furthermore, the prediction that this compound is not a substrate for P-glycoprotein (P-gp) is a significant advantage. P-gp is an efflux pump that can actively transport drugs out of cells, thereby reducing their intracellular concentration and therapeutic efficacy.

In addition to these pharmacokinetic predictions, computational models can also provide insights into the potential biological activities of a compound by comparing its structural features to those of molecules with known biological functions. bmc-rm.org While specific in vitro activity predictions for this compound are not extensively documented in publicly available literature, the benzamide scaffold is present in a wide range of biologically active molecules, suggesting that this compound could exhibit a variety of pharmacological effects. ontosight.ai The predictions of its favorable physicochemical and permeability properties make it a compound of interest for further experimental investigation.

Mechanistic Investigations of Molecular Interactions of 3 Chloro N 3 Methylbutyl Benzamide Analogues

Studies on Enzyme Inhibition Mechanisms by Benzamide (B126) Derivatives

Benzamide derivatives are known to inhibit a wide array of enzymes through various mechanisms, often involving specific, non-covalent interactions within the enzyme's active or allosteric sites. The inhibitory activity of these compounds is highly dependent on the substitution patterns on both the benzoyl ring and the amide nitrogen.

Research has shown that benzamide derivatives can act as potent inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathways related to thrombosis, diabetes, and cancer. patsnap.com For instance, sulfamoyl-benzamide derivatives have been identified as selective inhibitors of h-NTPDase1, -2, -3, and -8. patsnap.comresearchgate.net Molecular docking studies of these inhibitors reveal significant interactions with amino acid residues within the enzyme's binding pocket. patsnap.comresearchgate.net For example, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) is a potent inhibitor of h-NTPDase1 and h-NTPDase3, with IC₅₀ values of 2.88 µM and 0.72 µM, respectively. patsnap.com

Other classes of enzymes are also targeted by benzamide analogues. A series of 2-anilinobenzamide (B173500) derivatives were found to inhibit SIRT1, a class III histone deacetylase, with some compounds suppressing the growth of cancer cell lines. nih.gov In the context of neurodegenerative diseases, benzamide derivatives have been explored as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govrsc.org Furthermore, certain nitro-substituted benzamide derivatives have demonstrated significant anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS) in macrophages, with IC₅₀ values in the low micromolar range. mdpi.com The mechanism of bacterial cell division has also been targeted, with benzamide derivatives inhibiting the FtsZ protein, a crucial component of the bacterial cytoskeleton. nih.gov

The inhibitory mechanism often relies on a combination of hydrogen bonds, hydrophobic interactions, and sometimes coordination with metal ions in the active site. For example, histone deacetylase inhibitors (HDACIs) based on the benzamide scaffold typically feature a zinc-binding group that coordinates with the zinc ion in the enzyme's active site. researchgate.net

| Derivative Class | Target Enzyme | Key Findings | IC₅₀ Values |

| Sulfamoyl-benzamides | h-NTPDases | Selective inhibition of isoforms 1, 2, 3, and 8. patsnap.comresearchgate.net | 0.28 µM - 2.88 µM patsnap.com |

| 2-Anilinobenzamides | SIRT1 | Inhibition of enzyme activity and suppression of tumor cell growth. nih.gov | Not specified |

| Nitro-benzamides | iNOS | Dose-dependent inhibition of nitric oxide production in macrophages. mdpi.com | 3.7 µM - 5.3 µM mdpi.com |

| Benzodioxane-benzamides | FtsZ (S. aureus) | Inhibition of bacterial cell division protein. nih.gov | 0.6 µg/mL - 2.5 µg/mL (MIC) nih.gov |

| Benzamide-Chalcones | c-Met kinase / COX-2 | Dual inhibition, antiproliferative activity on cancer cell lines. nih.gov | Not specified |

Exploration of Receptor Binding Mechanisms at a Molecular Level

The interaction of benzamide analogues with cellular receptors is a key area of pharmacological research. These compounds can act as agonists, antagonists, or allosteric modulators, depending on their structure and the specific receptor subtype they target. The binding is typically characterized by a precise fit into a binding pocket, stabilized by a network of molecular interactions.

Aryl benzamide derivatives have been extensively studied as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov In silico studies, including molecular docking and molecular dynamics simulations, have elucidated the binding modes of these NAMs. nih.gov They bind to an allosteric site composed of amino acids such as Pro655, Tyr659, and Trp945. nih.gov The stability of the ligand-receptor complex is maintained by a combination of:

Hydrophobic interactions with residues like Ile625, Ile651, and Ala973. nih.gov

Hydrogen bonds with residues such as Ser969, Tyr659, and Asn907. nih.gov

π-π stacking interactions , notably with Trp945. nih.gov

Similarly, benzamide analogues have been identified as a novel class of ligands for neuronal nicotinic receptors (nAChRs), acting as NAMs. nanobioletters.com Structure-activity relationship (SAR) studies have shown that modifications to different parts of the benzamide molecule can significantly affect potency and selectivity for different nAChR subtypes, such as the human α4β2 versus α3β4 receptors. nanobioletters.com A novel allosteric binding site, termed the 'β subunit site', was identified for these compounds. nanobioletters.com

The dopamine (B1211576) D4 receptor is another important target for benzamide derivatives. nih.gov Studies on substituted benzamides have revealed a specific structure-activity relationship where substituents on the benzamide ring indirectly mediate interactions with position 7.39 in transmembrane helix 7 of the receptor. nih.gov Polar substituents at the meta- and para-positions of the benzamide ring were found to be critical for this interaction, suggesting a mechanism that could be exploited to enhance subtype selectivity. nih.gov

| Benzamide Analogue Class | Target Receptor | Binding Site | Key Interacting Residues / Interactions |

| Aryl Benzamides | mGluR5 (NAM) | Allosteric Site 1 nih.gov | Pro655, Tyr659, Trp945 (H-bond, π-π stacking, hydrophobic) nih.gov |

| 4-(allyloxy)-N-(pyridin-2-yl)benzamides | nAChR (NAM) | Allosteric 'β subunit site' nanobioletters.com | Steric hindrance and chain length influence potency. nanobioletters.com |

| Substituted Benzamides | Dopamine D4 | Transmembrane Helix 7 | Polar meta- and para-substituents indirectly mediate interactions. nih.gov |

| N-[I-(1-substituted 4-piperidinyl] benzamides | 5-HT4 | Not specified | High binding affinity demonstrated (IC₅₀: 6.47 mM for one analogue). acs.org |

Interactions with Nucleic Acids and Other Biological Components (In Vitro)

Beyond enzymes and receptors, benzamide derivatives can interact with other fundamental biological macromolecules, including nucleic acids and lipids. These interactions are often central to their observed biological effects, such as antimicrobial or anticancer activities.

Direct interaction with DNA has been identified as a potential mechanism of action for benzamide. nih.gov Studies using a benzamide-agarose affinity matrix showed that it could bind the DNA that is coenzymic with poly(ADP-ribose) polymerase, but not the purified enzyme protein itself. nih.gov X-ray crystallographic analysis of a complex between 9-ethyladenine (B1664709) (a model for adenine (B156593) in DNA) and benzamide revealed a specific hydrogen bond between an amide hydrogen atom and the N-3 position of adenine. nih.gov Interestingly, the aromatic ring of the benzamide did not intercalate between the adenine bases but was positioned nearly perpendicular to them, a mode reminiscent of some known DNA-binding agents. nih.govwikipedia.org This suggests a groove-binding or a non-classical intercalating interaction rather than classical intercalation where a planar molecule slides between base pairs. patsnap.comnih.govwikipedia.org

The antimicrobial properties of many benzamide derivatives stem from their interactions with essential bacterial components. nanobioletters.com For example, some derivatives act by inhibiting the cell division protein FtsZ, leading to filamentation and cell death. nih.gov Others may disrupt the bacterial cell wall, with their effectiveness depending on their ability to penetrate the peptidoglycan layer. nanobioletters.com In vitro studies have quantified this activity through measures like the minimum inhibitory concentration (MIC), with some compounds showing efficacy in the low µg/mL range against strains like E. coli and B. subtilis. nanobioletters.com

Furthermore, benzamide derivatives have been shown to interact with lipid metabolism. Certain N-(benzoylphenyl)-carboxamide derivatives have demonstrated significant hypolipidemic effects in animal models, reducing levels of low-density lipoprotein cholesterol (LDL-C) and increasing high-density lipoprotein cholesterol (HDL-C). scielo.br This suggests an interaction with components of lipid pathways or transport systems.

| Biological Component | Benzamide Analogue | Type of Interaction | Key Findings / Mechanism |

| DNA | Benzamide | Non-covalent binding | Forms a specific hydrogen bond with adenine (N-3); does not classically intercalate. nih.gov |

| Bacterial Cell Wall | N-Benzamides | Disruption/Penetration | Active compounds may better penetrate the peptidoglycan layer or fit a receptor site. nanobioletters.com |

| FtsZ Protein | Benzodioxane-benzamides | Inhibition | Targets the bacterial cell division protein, causing cell elongation and death. nih.gov |

| Lipid Pathways | N-(benzoylphenyl)-carboxamides | Modulation | Reduces LDL-C and increases HDL-C in vivo, suggesting interaction with lipid transport/metabolism. scielo.br |

| ABC Transporters | VKNG-2 (benzamide derivative) | Inhibition | Inhibits the ABCG2 efflux pump, restoring efficacy of chemotherapeutic drugs in resistant cancer cells. nih.gov |

Understanding Conformational Switches Driven by Intramolecular Interactions

The three-dimensional conformation of a molecule is critical to its biological function, determining how it fits into a binding site. Benzamide derivatives are not rigid structures; they possess conformational flexibility, particularly around the amide bond. This flexibility can be influenced by intramolecular interactions, leading to conformational preferences or even "switches" where the molecule can adopt different stable shapes in response to environmental triggers. nih.govnih.gov

X-ray crystallography studies of various substituted chlorobenzamides provide precise data on their solid-state conformations. nih.govnih.govrsc.org Key conformational features include:

The dihedral angle between the two aromatic rings. In 3-chloro-N-(3-methylphenyl)benzamide, this angle is 77.4°, indicating a significant twist between the rings. nih.gov In contrast, for 3-chloro-N-(3-chlorophenyl)benzamide, the two rings are nearly coplanar, with dihedral angles of 9.1° and 7.3° in the two independent molecules found in the crystal. nih.gov

The relative orientation of substituents . In 3-chloro-N-phenyl-benzamide, the meta-chloro group is positioned syn (on the same side) to the carbonyl oxygen. rsc.org The conformation of the N-H and C=O bonds relative to each other is also a key feature, often found in an anti arrangement. nih.govnih.gov

These preferred conformations are often stabilized by intramolecular hydrogen bonds. The potential for a molecule to switch between different conformations is an area of active research. scielo.brheraldopenaccess.us For instance, a molecular switch has been designed from a benzamido-diphenylacetylene structure where an equilibrium exists between two different intramolecularly hydrogen-bonded states. scielo.br This equilibrium can be intentionally biased, effectively switching the molecule's shape. scielo.br Another study demonstrated a reversible on/off conformational switch in a pentafluorobenzoyl amide that could be triggered by exposure to HCl vapor and sublimation, a process that occurs without the need for a solvent. heraldopenaccess.us Such switches, which can be controlled by pH, light, or chemical stimuli, are of great interest for developing responsive materials and smart drug delivery systems. nih.govheraldopenaccess.us

| Compound / Class | Conformational Feature | Driving Force / Observation |

| 3-Chloro-N-(3-methylphenyl)benzamide | Dihedral angle of 77.4° between rings. nih.gov | Steric and electronic effects of substituents. nih.gov |

| 3-Chloro-N-(3-chlorophenyl)benzamide | Dihedral angle of ~7-9° between rings. nih.gov | Molecule is nearly coplanar. nih.gov |

| Benzamido-diphenylacetylenes | Equilibrium between two H-bonded states. scielo.br | Intramolecular hydrogen bonding. scielo.br |

| Pentafluorobenzoyl amide | Reversible on/off conformational switch. heraldopenaccess.us | Triggered by external stimuli (HCl vapor, sublimation). heraldopenaccess.us |

Design and Synthesis of Advanced Analogues and Derivatives of 3 Chloro N 3 Methylbutyl Benzamide

Rational Design Strategies for Structural Diversification

Another key strategy is the application of isosteric and bioisosteric replacements. This involves substituting specific atoms or groups with others that have similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. For instance, replacing the chlorine atom with other halogens or small functional groups can modulate the electronic nature of the benzoyl ring.

Furthermore, computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly utilized to guide the design process. nih.gov These in silico techniques allow for the prediction of how newly designed analogues will interact with a target protein, thereby prioritizing the synthesis of compounds with the highest potential for desired biological activity. This approach not only accelerates the discovery process but also reduces the reliance on extensive and often costly experimental screening.

The synthesis of these rationally designed analogues often involves multi-step reaction sequences. A common synthetic route starts with a substituted benzoic acid, which is then converted to its corresponding acyl chloride. This activated intermediate is subsequently reacted with a desired amine to form the final benzamide (B126) derivative. The purification of these synthesized compounds is typically achieved through techniques such as column chromatography and recrystallization.

Structure-Activity Relationship (SAR) Studies Based on Benzamide Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a benzamide derivative, relates to its biological activity. nih.gov By systematically altering the structure and observing the corresponding changes in activity, researchers can identify the key chemical features responsible for the molecule's effects. nih.gov

Similarly, the substituent on the amide nitrogen plays a crucial role in determining the molecule's properties. researchgate.net The size, shape, and flexibility of this group can influence solubility, membrane permeability, and binding affinity. In the case of 3-chloro-N-(3-methylbutyl)benzamide, the 3-methylbutyl group contributes to the lipophilicity of the compound. Altering this alkyl chain, for instance by introducing branching or cyclic structures, can significantly modulate its interaction with target proteins.

Systematic SAR studies often involve creating a matrix of analogues where different substituents are placed at various positions on both the benzoyl ring and the amide nitrogen. The biological activity of each analogue is then determined, and the data is analyzed to identify trends and key structural requirements for activity.

Table 1: Impact of Benzoyl Ring and Amide Nitrogen Substituents on Activity

| Compound ID | Benzoyl Ring Substituent | Amide Nitrogen Substituent | Relative Activity |

| A-1 | 3-Cl | 3-methylbutyl | +++ |

| A-2 | 4-Cl | 3-methylbutyl | ++ |

| A-3 | 3-F | 3-methylbutyl | ++ |

| A-4 | 3-Cl | isobutyl | + |

| A-5 | 3-Cl | n-pentyl | +++ |

| A-6 | H | 3-methylbutyl | + |

This table is a representative example and does not reflect actual experimental data.

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular response. nih.gov For benzamide scaffolds, the key pharmacophoric elements typically include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring. The specific nature and spatial relationship of these elements are critical for molecular recognition.

The benzoyl ring often engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket of a target protein. The chlorine atom in this compound can also participate in halogen bonding, a specific type of non-covalent interaction. The amide linkage provides a rigid planar unit that correctly orients the benzoyl and N-alkyl moieties for optimal binding. The 3-methylbutyl group typically occupies a hydrophobic pocket within the target.

By comparing the structures of active and inactive analogues, researchers can build a pharmacophore model. This model serves as a template for designing new molecules with improved affinity and selectivity. For instance, if a particular hydrophobic pocket is identified, the N-alkyl group can be modified to better fill that space, potentially leading to a more potent compound.

Libraries of Substituted Benzamides for High-Throughput Screening in Research Assays

High-throughput screening (HTS) is a powerful method used in drug discovery to rapidly assess the biological activity of a large number of compounds. nih.gov The creation of diverse libraries of substituted benzamides is crucial for the success of HTS campaigns aimed at identifying new lead compounds. thermofisher.com These libraries are designed to cover a broad range of chemical space by incorporating a wide variety of substituents on the benzamide scaffold. thermofisher.comstanford.edu

The design of these libraries often employs combinatorial chemistry principles, where a set of building blocks (e.g., substituted benzoic acids and amines) are systematically combined to generate a large number of final products. This approach allows for the efficient synthesis of thousands of unique benzamide derivatives.

The resulting compound libraries can then be screened in various research assays to identify "hits" – compounds that exhibit a desired biological effect. These hits can then be further optimized through medicinal chemistry efforts to develop more potent and selective drug candidates. The availability of diverse benzamide libraries significantly increases the probability of finding novel molecules with therapeutic potential. thermofisher.com

Advanced Research Applications and Potential Pathways Excluding Clinical

Development as Chemical Probes for Cellular Pathways

Chemical probes are essential small molecules used to study and manipulate biological systems. nih.gov For a compound to be an effective chemical probe, it must exhibit high affinity and selectivity for its target. nih.gov While there is no specific data on 3-chloro-N-(3-methylbutyl)benzamide as a chemical probe, the benzamide (B126) scaffold is a common feature in molecules designed to interact with specific biological targets.

Substituted benzamides have been investigated for their ability to interact with a variety of cellular targets, including enzymes and receptors. For instance, certain benzamide derivatives have been developed as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. nih.govresearchgate.net Other studies have focused on their interaction with dopamine (B1211576) receptors. nih.govcapes.gov.brscilit.com The specific substitutions on the benzamide structure are critical for determining the target affinity and selectivity. nih.govresearchgate.net

The development of This compound as a chemical probe would necessitate a systematic investigation of its binding affinity and selectivity against a panel of biological targets. This would involve synthesizing the compound and then screening it against various proteins to identify specific interactions.

Table 1: Examples of Substituted Benzamides Investigated as Potential Biological Probes

| Benzamide Derivative Class | Investigated Target/Pathway | Potential Research Application |

| N-substituted benzamides | Histone Deacetylases (HDACs) nih.govresearchgate.net | Probing epigenetic regulation |

| Substituted benzamides (e.g., L-sulpiride, tiapride) | Dopamine Receptors nih.govcapes.gov.brscilit.com | Investigating dopaminergic signaling |

| Benzamide derivatives | Tubulin polymerization nih.gov | Studying cytoskeletal dynamics |

Application in Assay Development for Target Validation (In Vitro)

In vitro assays are fundamental tools in drug discovery and chemical biology for validating the role of specific molecular targets in disease processes. youtube.com These assays can measure various activities, such as enzyme inhibition, receptor binding, or changes in cell signaling pathways. youtube.com

Although no in vitro assays have been specifically developed using This compound , the general class of benzamides has been widely used in this context. For example, novel benzamide derivatives have been synthesized and evaluated in in vitro assays for their tyrosinase inhibitory activity. researchgate.net In such an assay, the benzamide compound would be incubated with the target enzyme (tyrosinase) and its substrate, and the ability of the compound to inhibit the enzyme's activity would be measured, often spectrophotometrically.

Similarly, N-substituted benzamide derivatives have been tested in MTT assays to evaluate their anti-proliferative activities against various cancer cell lines, which helps in validating potential anti-cancer targets. nih.govresearchgate.net The development of an assay involving This compound would depend on identifying a specific biological target with which it interacts.

Table 2: Application of Benzamide Derivatives in In Vitro Assay Development

| Assay Type | Benzamide Application | Measured Outcome | Reference |

| Enzyme Inhibition Assay | Inhibition of tyrosinase | IC50 value | researchgate.net |

| Cell Proliferation Assay (MTT) | Evaluation of anti-cancer activity | IC50 value against cancer cell lines | nih.govresearchgate.net |

| Antimicrobial Susceptibility Test | Assessment of antibacterial/antifungal activity | Minimum Inhibitory Concentration (MIC) | nanobioletters.comresearchgate.net |

Role in Mechanistic Biological Pathway Elucidation

Understanding the intricate mechanisms of biological pathways is a cornerstone of modern biology. Chemical compounds can be pivotal in dissecting these pathways by selectively blocking or activating specific components. Substituted benzamides have been employed to study the mechanism of action of neuroleptic drugs, focusing on their effects on dopamine receptor binding in different brain regions. nih.govcapes.gov.brscilit.com These studies help to correlate the binding of a compound to a specific receptor with a physiological or behavioral outcome.

For instance, studies on substituted benzamides like L-sulpiride have helped to differentiate the roles of various dopamine receptor subtypes in the brain. nih.govcapes.gov.br While the precise mechanistic role of This compound is unknown, its structural similarity to other bioactive benzamides suggests it could potentially be used to investigate pathways where such compounds are active. A hypothetical study could involve examining its effect on a specific signaling cascade and identifying the molecular target through which it exerts its action.

Environmental Transformation and Degradation Studies of Related Benzamides (Non-Regulatory)

The environmental fate of chemical compounds is a significant area of research. Studies on the degradation of benzamide herbicides and other chlorinated aromatic compounds provide insights into the potential environmental transformation of This compound .

Research on chlorinated benzenes indicates that they can undergo both aerobic and anaerobic microbial degradation. nih.govresearchgate.net The number of chlorine substituents can influence the degradation pathway. nih.gov For example, aerobic bacteria can oxidize chlorobenzenes with fewer chlorine atoms, initiating the degradation process. nih.govresearchgate.net

Furthermore, the degradation of benzylamines during chlorination processes has been studied, revealing that the reaction pathways can lead to the formation of various transformation products. rsc.org While specific studies on This compound are absent, research on the biodegradation of chlorinated compounds, in general, suggests that both biotic and abiotic processes could contribute to its environmental transformation. researchgate.nettaylorfrancis.com

Applications in Materials Science or Analytical Chemistry (If Applicable)

The benzamide functional group has found applications in various areas of chemistry, including materials science and analytical chemistry. In analytical chemistry, the benzamide chromophore is utilized in stereochemical studies using circular dichroism. nih.govresearchgate.net The well-defined conformation of the benzamide group allows for reliable determination of the absolute configuration of chiral amines. nih.gov

While there are no specific reports on the use of This compound in these fields, its benzamide structure suggests a potential, albeit unexplored, application in similar analytical techniques. In materials science, the synthesis of novel benzamide derivatives is an active area of research, although specific applications for compounds with the structure of This compound have not been described. nih.gov

Future Perspectives and Unaddressed Research Questions

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Design

The application of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize drug discovery and design. nih.gov For the benzamide class of compounds, these computational tools offer a promising avenue for accelerating the development of new therapeutic agents. nih.gov However, specific applications of AI and ML to 3-chloro-N-(3-methylbutyl)benzamide have not yet been reported. Future research in this area could significantly enhance our understanding and utilization of this compound.

One of the primary applications of ML in drug design is in the development of Quantitative Structure-Activity Relationship (QSAR) models. acs.org For this compound, a future research direction would be to synthesize a library of its analogues and screen them for a particular biological activity. The resulting data could be used to train ML models, such as random forest or gradient boosting regressors, to predict the biological activity of novel, unsynthesized derivatives. nih.gov This approach would enable the in silico design of more potent and selective analogues of this compound, optimizing for desired therapeutic effects while minimizing potential off-target interactions.

Furthermore, generative AI models could be employed to design entirely new benzamide-based molecules with specific desired properties. nih.gov By providing the model with the core structure of this compound and a set of desired biological and physicochemical parameters, generative algorithms could propose novel chemical entities for synthesis and testing. This would expand the chemical space around this particular benzamide, potentially leading to the discovery of new drug candidates.

Discovery of Novel Biological Targets for Benzamide-Based Probes

While benzamides, in general, are known to interact with a variety of biological targets, the specific molecular targets of this compound are currently unknown. ontosight.aiontosight.ai Identifying these targets is a critical step in understanding its mechanism of action and potential therapeutic applications. Modern approaches in chemical biology and proteomics, aided by computational methods, offer powerful tools for this purpose.

A significant future research avenue would be the use of chemoproteomic platforms to identify the protein binding partners of this compound within a cellular context. This could involve synthesizing a tagged version of the molecule to be used as a probe for affinity-based pulldown assays coupled with mass spectrometry.

In parallel, computational target prediction methods based on machine learning are becoming increasingly powerful. rsc.orgnih.gov By leveraging large chemogenomics databases, Bayesian models and other ML algorithms can predict the likely biological targets of a small molecule based on its chemical structure. nih.govresearchgate.netresearchgate.net Applying such models to this compound could generate a list of putative protein targets for subsequent experimental validation. This in silico screening can significantly narrow down the experimental search space and accelerate the discovery of its biological function. For instance, recent research has identified the G-protein coupled receptor GPR52 as a novel target for certain benzamide derivatives, highlighting the potential for discovering new therapeutic pathways for this class of compounds. nih.gov

Sustainable and Scalable Synthetic Routes for Complex Benzamide Analogues

The development of sustainable and scalable synthetic methods is a cornerstone of modern medicinal chemistry. While the synthesis of simple benzamides is often straightforward, the preparation of more complex analogues can be challenging and may rely on non-environmentally friendly reagents and conditions. For this compound and its future analogues, a key area of research will be the development of green synthetic methodologies.

Recent advances in catalysis offer promising avenues for the sustainable synthesis of N-alkylated benzamides. For example, the use of cobalt-nanoparticle catalysts for the N-alkylation of benzamides with alcohols presents a greener alternative to traditional methods that often use alkyl halides. nih.gov This "borrowing hydrogen" strategy, where the alcohol is transiently dehydrogenated to an aldehyde for the condensation reaction, produces water as the only byproduct. nih.gov Future research could focus on adapting such catalytic systems for the efficient and scalable synthesis of this compound and its derivatives.

Furthermore, one-pot, multi-component reactions are highly desirable for improving the efficiency and sustainability of chemical synthesis. nih.gov The development of a one-pot reaction that combines the formation of the benzamide bond with other desired chemical transformations would be a significant advancement. Additionally, exploring the use of greener solvents, or even solvent-free reaction conditions, will be crucial for the environmentally responsible production of these compounds. nih.gov

Deeper Understanding of Conformational Dynamics and Their Influence on Molecular Interactions

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For benzamides, the relative orientation of the aromatic rings and the conformation of the N-alkyl group can significantly impact binding affinity and biological activity. nih.govnih.govnih.govnih.gov A thorough understanding of the conformational dynamics of this compound is therefore essential for rational drug design.

While the crystal structures of several related benzamides have been determined, providing insights into their solid-state conformations, the conformational preferences of this compound in solution and when bound to a target are unknown. nih.govnih.govnih.govnih.gov Future research should employ a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, like molecular dynamics (MD) simulations, to explore its conformational landscape.

Q & A

Q. Critical Parameters :

- Solvent polarity (affects reaction rate and purity).

- Temperature control to minimize side reactions (e.g., hydrolysis of acyl chloride).

Advanced: How can computational modeling optimize reaction conditions for high-yield synthesis?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict transition states and energetics for key steps:

- Acyl chloride formation : Analyze electronic effects of substituents on reactivity .

- Amide bond kinetics : Simulate solvent effects (e.g., dielectric constant) on reaction rates using polarizable continuum models (PCMs) .

- Side reaction mitigation : Identify competing pathways (e.g., amine oxidation) via thermodynamic profiling.

Q. Experimental Validation :

- Compare predicted yields with experimental results under varied conditions (e.g., solvent, catalyst) .

Basic: What spectroscopic techniques confirm the molecular structure?

Methodological Answer:

- NMR :

- ¹H NMR: Peaks at δ 7.4–8.1 ppm (aromatic protons), δ 3.2–3.4 ppm (N–CH₂–), and δ 0.9–1.6 ppm (3-methylbutyl chain) .

- ¹³C NMR: Carbonyl signal at ~165–170 ppm .

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 239.1 for C₁₂H₁₆ClNO) .

Advanced: How do crystallographic studies resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles:

- Crystal growth : Slow evaporation of saturated solutions in solvents like ethanol or acetonitrile .

- Data collection : Use synchrotron radiation (e.g., MX1 beamline, Australian Synchrotron) for high-resolution data .

- Refinement : SHELXL software refines structures, accounting for disorder or thermal motion .

Example : A related benzamide derivative showed a planar amide group with dihedral angles of 15.2° between aromatic rings .

Basic: What are common chemical transformations of this compound?

Methodological Answer:

- Hydrolysis : Acidic or basic conditions cleave the amide bond to regenerate 3-chlorobenzoic acid and 3-methylbutylamine .

- Electrophilic substitution : Chlorine at the meta position directs further substitution (e.g., nitration) on the benzene ring .

- Reductive alkylation : Catalytic hydrogenation reduces the amide to a secondary amine under high-pressure H₂ .

Advanced: How can researchers resolve contradictions in biological activity data?

Methodological Answer:

- Dose-response profiling : Use IC₅₀/EC₅₀ values from multiple assays (e.g., enzyme inhibition, cell viability) to establish potency ranges .

- Structural analogs : Compare activity of derivatives (e.g., halogen substitution, chain length) to identify pharmacophores .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases) .

Case Study : A benzamide analog showed anti-inflammatory activity via COX-2 inhibition but lacked efficacy in vivo due to poor bioavailability .

Basic: What purification strategies ensure high purity for pharmacological studies?

Methodological Answer:

- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final purity assessment (>98%) .

Advanced: What role do substituents play in modulating solubility and bioavailability?

Methodological Answer:

- LogP calculations : Predict lipophilicity using software like MarvinSketch. A higher logP (e.g., ~3.5 for 3-methylbutyl chain) suggests improved membrane permeability but lower aqueous solubility .

- Salt formation : Introduce sulfonate or hydrochloride salts to enhance solubility .

- Prodrug design : Attach hydrolyzable groups (e.g., esters) to improve absorption .

Basic: How is stability assessed under storage conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks .

- Analytical monitoring : Track decomposition via HPLC or LC-MS; common degradation products include hydrolyzed amides or oxidized amines .

Advanced: What strategies validate target engagement in cellular assays?

Methodological Answer:

- Thermal shift assays (TSA) : Monitor protein melting temperature shifts upon compound binding .

- Cellular thermal shift assay (CETSA) : Detect stabilization of target proteins in lysates or live cells .

- Photoaffinity labeling : Incorporate photoreactive groups (e.g., diazirine) to crosslink the compound to its target for pull-down and MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.